1-Methylinden

Übersicht

Beschreibung

1-Methylindene is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methylindene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylindene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylindene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-Methylinden“, mit Schwerpunkt auf einzigartigen Anwendungen:

Biologische Aktivität

This compound-Derivate, wie z. B. 1-Indanone, wurden auf ihre potenten antiviralen, entzündungshemmenden, schmerzlindernden, malariahemmenden, antibakteriellen und krebserregenden Eigenschaften untersucht. Diese Verbindungen zeigen eine breite Palette biologischer Aktivitäten, die in der pharmazeutischen Forschung und Entwicklung genutzt werden könnten .

Chemische Reaktionen

Theoretische Studien haben die basenkatalysierten 1,3-Protonentransferreaktionen in this compound untersucht. Das Verständnis dieser Reaktionen kann zu Fortschritten in der synthetischen Chemie beitragen, insbesondere in Lösungsmitteln, die von polar (wie Wasser) bis unpolar (wie Cyclohexan) reichen .

Materialwissenschaft

Die thermophysikalischen Eigenschaften von this compound werden kritisch auf ihre potenzielle Verwendung in der Materialwissenschaft bewertet. Diese Eigenschaften sind unerlässlich für die Entwicklung von Materialien mit spezifischen thermischen und physikalischen Eigenschaften .

Synthetische organische Chemie

This compound wird bei der Synthese von Indenen und Indanonen verwendet, die wichtige Zwischenprodukte bei der Herstellung verschiedener organischer Verbindungen sind. Die Cyclisierungsmechanismen, die this compound beinhalten, sind entscheidend für die Herstellung komplexer Molekülstrukturen .

Eigenschaften

IUPAC Name |

1-methyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTOHSLOFCWHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865464 | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | 1-Methyl-1H-indene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-59-9, 29036-25-7 | |

| Record name | 1-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLINDENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEL55RNS7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

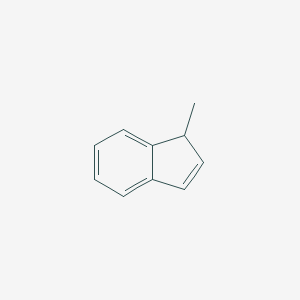

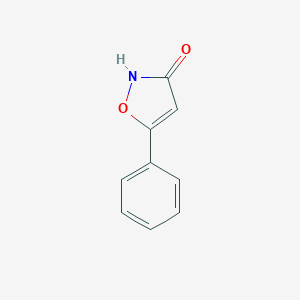

Q1: What is the basic structure of 1-methylindene?

A1: 1-Methylindene is a bicyclic molecule consisting of a benzene ring fused to a cyclopentadiene ring with a methyl group attached to the cyclopentadiene ring at the 1-position.

Q2: What are the primary reactions 1-methylindene undergoes?

A2: 1-Methylindene readily undergoes a 1,3-proton transfer reaction, rearranging to 3-methylindene. This reaction is often base-catalyzed and has been extensively studied using various tertiary amines as catalysts [, , , ].

Q3: How does the choice of catalyst influence the 1,3-proton transfer reaction in 1-methylindene?

A3: The basicity of the amine catalyst significantly affects the reaction rate and the primary deuterium kinetic isotope effect (KIE). For instance, DABCO, despite its intermediate basicity, exhibits a lower primary KIE compared to other amines with similar pKa values [, ].

Q4: What is the significance of studying kinetic isotope effects (KIEs) in 1-methylindene rearrangement?

A4: KIEs provide valuable insights into the reaction mechanism and the structure of the transition state. The observation of different primary KIEs for enantiomers of 1-methylindene using a chiral catalyst like dihydroquinidine provided evidence for enantioselective interactions in the transition state []. Analysis of primary and secondary deuterium KIEs suggests a late transition state, resembling the ion-pair intermediate proposed for the proton abstraction step [].

Q5: How does solvent choice impact the 1,3-proton transfer reaction of 1-methylindene?

A5: Solvent polarity plays a role in reaction kinetics and enantioselectivity. Studies using dihydroquinidine as a catalyst revealed a significant solvent dependence on enantioselectivity. For instance, the reaction exhibited higher enantioselectivity in less polar solvents compared to more polar ones [].

Q6: Can the 1,3-proton transfer in 1-methylindene be enantioselective?

A6: Yes, using chiral tertiary amines like dihydroquinidine as catalysts leads to substrate enantioselectivity (kinetic resolution) during the 1,3-proton transfer, favoring the reaction of one enantiomer over the other [, ].

Q7: How do substituents on the aromatic ring affect the reactivity of 1-methylindene?

A7: Electron-withdrawing groups, such as nitro groups, at the 5- or 7-positions enhance the acidity of the 1-methyl protons, leading to faster reaction rates compared to unsubstituted 1-methylindene [].

Q8: How does the steric bulk of substituents influence the reactivity of 1-methylindene?

A8: Increased steric bulk at the 1-position influences the stereochemistry of addition reactions. For example, hydroboration of 1-substituted indenes with diborane shows a preference for attack from the less hindered side as the substituent size increases [].

Q9: What are some other reactions that 1-methylindene can undergo?

A9: 1-Methylindene can participate in various reactions, including:

- Ozonolysis: This reaction forms ozonides, with the exo/endo ratio influenced by solvent, temperature, and substituent effects []. The stereochemistry of the carbonyl oxide intermediate also plays a crucial role in ozonide formation [].

- Cycloaddition: 1-Methylindene reacts with dimethyl acetylenedicarboxylate to yield 1:1 adducts [].

- Ring Expansion: Methodologies have been developed to synthesize 3-substituted 1-methylnaphthalenes from 1-methylindenes via ring expansion reactions [, ].

Q10: How is computational chemistry used to study 1-methylindene?

A10: Theoretical studies employing computational methods have investigated the proton transfer reactions in 1-methylindene in various solvents []. These studies contribute to understanding the reaction mechanism, solvent effects, and the influence of different catalysts.

Q11: What is the significance of 1-methylindene in combustion chemistry?

A11: 1-Methylindene has been identified as a product in the combustion of n-butylbenzene, a component of diesel fuel []. This finding highlights the relevance of 1-methylindene and its chemistry in understanding the complex processes involved in fuel combustion.

Q12: Are there any applications of 1-methylindene in organic synthesis?

A12: While not as widely used as some other building blocks, 1-methylindene serves as a starting material in specific synthetic transformations. For instance, it can be used to prepare derivatives of 1-hydroxymethylindane-2-carboxylic acid [] and undergoes methylation reactions to produce various methylated indene derivatives [].

Q13: What analytical techniques are used to study 1-methylindene?

A13: Various analytical methods are employed to characterize and quantify 1-methylindene, including:

- Gas Chromatography (GC): Commonly used to separate and analyze mixtures containing 1-methylindene, especially in combustion studies [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is used to study reaction mechanisms and stereochemistry [].

- Mass Spectrometry (MS): Used to identify and quantify 1-methylindene and its derivatives in complex mixtures, such as those generated in combustion experiments or photoionization studies [, ].

- Photoionization Mass Spectrometry: Used to determine appearance energies of 1-methylindene and related compounds, providing insights into their thermochemistry and fragmentation pathways [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

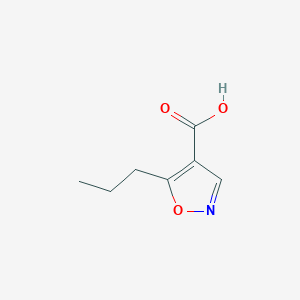

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)